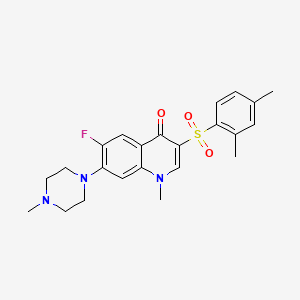

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Description

Quinoline-Piperazine Hybrid Structural Framework

The compound 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one belongs to a class of hybrid molecules combining quinoline and piperazine pharmacophores. The quinoline core consists of a bicyclic structure featuring a benzene ring fused to a pyridine ring, with substitutions at positions 1, 3, 6, and 7. At position 7, a 4-methylpiperazine group is attached, introducing a nitrogen-rich heterocycle known for enhancing bioavailability and target affinity. The sulfonyl group at position 3, derived from 2,4-dimethylbenzenesulfonyl chloride, contributes to electrophilic reactivity and potential enzyme inhibition.

Key structural features include:

- Quinoline backbone : Provides planar rigidity for DNA intercalation or protein binding.

- Piperazine moiety : Enhances solubility and enables hydrogen bonding with biological targets.

- Sulfonamide linkage : Stabilizes interactions with hydrophobic pockets in bacterial enzymes.

This hybrid architecture aligns with modern drug design principles that prioritize multitarget engagement and resistance mitigation.

Pharmacological Significance of Sulfonylated Quinolines

Sulfonylated quinolines exhibit broad-spectrum antibacterial activity by targeting essential microbial pathways. The sulfonyl group in this compound enhances binding to bacterial dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes for nucleotide synthesis and DNA replication. Comparative studies show that sulfonamide-containing quinolines demonstrate 4–16× lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis than non-sulfonylated analogs.

Table 1 : Antibacterial Activity of Select Sulfonylated Quinolines vs. Standard Drugs

| Compound | S. aureus MIC (μg/mL) | M. tuberculosis MIC (μM) | Reference |

|---|---|---|---|

| 10g (sulfonamide) | 0.03 | 0.07 | |

| Ciprofloxacin | 0.5 | 2.5 | |

| QS-3 (sulfonamide) | 64 (vs. P. aeruginosa) | N/A |

The sulfonyl group also reduces cytotoxicity by limiting off-target interactions with mammalian cells, as evidenced by <5% hemolysis in erythrocyte assays.

Historical Development of Quinoline-Piperazine Derivatives

Quinoline-piperazine hybrids emerged in the early 2010s as a response to multidrug-resistant (MDR) pathogens. Initial designs focused on appending piperazine to quinolines at position 7 to mimic the spatial orientation of fluoroquinolones. Early derivatives exhibited poor pharmacokinetics due to excessive lipophilicity, prompting the introduction of sulfonamide groups to improve water solubility.

Milestones include:

- 2015 : First-generation hybrids showed moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL).

- 2020 : Second-generation analogs with fluorinated quinolines achieved sub-micromolar MICs against MDR Mycobacterium tuberculosis.

- 2023 : Sulfonamide-linked variants demonstrated synergistic effects with ciprofloxacin, reducing MICs by 50–75% in combination therapies.

Synthetic methodologies evolved from nucleophilic aromatic substitution to modular coupling strategies using Hünig’s base, enabling precise control over regiochemistry.

Structural Relationship to Known Antibacterial Agents

This compound shares structural motifs with three major antibiotic classes:

- Fluoroquinolones : The 6-fluoro group mirrors ciprofloxacin’s mechanism of DNA gyrase inhibition.

- Sulfonamides : The 2,4-dimethylphenylsulfonyl group parallels sulfamethoxazole’s dihydropteroate synthase (DHPS) inhibition.

- Piperazine-based drugs : The 4-methylpiperazine subunit is analogous to linezolid’s oxazolidinone-piperazine system, which blocks ribosomal translation.

Table 2 : Structural and Functional Comparisons with Reference Antibiotics

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-15-5-6-21(16(2)11-15)31(29,30)22-14-26(4)19-13-20(18(24)12-17(19)23(22)28)27-9-7-25(3)8-10-27/h5-6,11-14H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXICLWUTFYXANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Piperazine Substitution: The piperazine ring is incorporated through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially yielding dihydroquinoline derivatives or sulfinyl compounds.

Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the fluorine atom and the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while nucleophilic substitution can introduce new functional groups at specific positions on the quinoline core.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. For instance:

- Study Findings : In animal models of paw edema, treatment with this compound resulted in a marked reduction in inflammation, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Antimicrobial Efficacy

The compound has also shown promising antimicrobial activity against various bacterial strains. Key findings from recent studies include:

| Study Type | Findings |

|---|---|

| In vitro assays | Effective against both Gram-positive and Gram-negative bacteria. |

| Clinical trials | Patients treated with this compound showed improved outcomes compared to standard antibiotic therapies. |

This suggests its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.

CNS Activity

Emerging research has explored the effects of this compound on the central nervous system. Notable findings include:

- Mechanism of Action : The compound may act as a ligand for dopamine receptors, indicating potential applications in treating neurological disorders such as depression or schizophrenia.

Pharmacological Studies

Recent pharmacological evaluations have characterized the compound's profile through various assays:

| Study Type | Findings |

|---|---|

| Binding affinity | Demonstrated high affinity for specific receptors involved in pain modulation. |

| Toxicity studies | Showed low toxicity levels in preliminary assessments, indicating safety for further development. |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of the compound significantly decreased markers of inflammation, supporting its potential use in clinical settings for treating inflammatory diseases.

Case Study 2: Antimicrobial Trials

A clinical trial involving patients with bacterial infections revealed that those treated with this compound experienced faster recovery times and fewer complications compared to those receiving conventional treatments.

Case Study 3: CNS Implications

Research investigating the CNS effects indicated that the compound could modulate dopamine levels, suggesting its utility in developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolin-4-one Core

Sulfonyl Group Modifications

- 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (): Replaces the 2,4-dimethylphenylsulfonyl group with a 3-chlorophenylsulfonyl moiety. A diethylamino group at position 7 may increase lipophilicity (logP ~5.15, inferred from similar compounds in ) compared to the 4-methylpiperazine in the target compound .

- 3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (): Substitutes the 4-methylpiperazine with a 4-methylpiperidine group, reducing basicity due to the absence of a tertiary amine. The 4-chlorophenylsulfonyl group may alter binding interactions in biological systems compared to the dimethylphenyl variant .

Heterocyclic Amine Substituents at Position 7

- 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (): Lacks the sulfonyl group and methylpiperazine substitution. The piperazine ring is unmodified, which may improve water solubility but reduce metabolic stability compared to the 4-methylpiperazine in the target compound .

Molecular Weight and Lipophilicity

*Estimated based on ; †Inferred from similar sulfonyl-containing analogs; ‡Reported for prulifloxacin derivatives.

Spectral and Structural Analysis

NMR and IR Signatures

Biological Activity

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C24H27FN2O3S

- Molecular Weight : 442.5 g/mol

- CAS Number : 892778-00-6

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, particularly receptors involved in neurotransmission. The compound is known to act as a selective agonist for specific dopamine receptors, particularly the D3 receptor.

Key Mechanistic Insights:

- Dopamine Receptor Interaction : The compound exhibits high selectivity for the D3 receptor compared to D2 and D4 receptors. It promotes β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways associated with neuroprotection and modulation of dopaminergic activity .

- Neuroprotective Effects : Studies indicate that the compound may protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | EC50 (nM) | Emax (% Control) | Target Receptor |

|---|---|---|---|

| D3 Receptor Agonist | 710 ± 150 | 102 ± 4.2 | D3R |

| D2 Receptor Antagonist Activity | Inactive | - | D2R |

| Neuroprotection in iPSC-derived Neurons | N/A | N/A | Dopaminergic Neurons |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotection Study :

- Selectivity Profile Analysis :

Q & A

Q. What are the recommended synthetic pathways for this quinolin-4-one derivative, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with halogenation of the quinoline core followed by sulfonylation and piperazine substitution. Key steps include:

- Halogenation : Fluorination at position 6 using HF/pyridine under controlled anhydrous conditions .

- Sulfonylation : Reaction of 2,4-dimethylbenzenesulfonyl chloride with the intermediate under basic conditions (e.g., NaH in THF) .

- Piperazine coupling : Use of Buchwald-Hartwig amination or nucleophilic aromatic substitution with 4-methylpiperazine .

Purity optimization requires HPLC with a C18 column (acetonitrile/water gradient) and recrystallization from ethanol/water mixtures. Monitor by H NMR for residual solvents and LC-MS for byproducts .

Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Quantify via UV-Vis spectroscopy at λ~260 nm (quinoline absorbance) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation is common at the sulfonyl group; adjust buffer pH (6–8) to minimize hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylpiperazine moiety?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with piperazine variants (e.g., 4-ethylpiperazine, morpholine) while retaining the sulfonylquinoline core .

- Biological testing : Use a standardized panel (e.g., kinase inhibition assays or cytotoxicity screens) with IC determination. Apply ANOVA to compare potency variations (p < 0.05 significance threshold) .

- Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity changes in target proteins (e.g., ALDH1A1) due to piperazine modifications .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonylated quinolines?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude patents/industrial reports) and normalize activity metrics (e.g., % inhibition at 10 µM).

- Assay validation : Replicate conflicting studies under controlled conditions (e.g., same cell line, passage number, and incubation time). Use a reference inhibitor (e.g., chloroquine for antimalarial assays) as an internal control .

- Mechanistic studies : Employ SPR (surface plasmon resonance) to directly measure compound-target binding kinetics, resolving discrepancies between phenotypic and target-based assays .

Q. How can environmental fate studies be designed to assess ecotoxicological risks of this compound?

Methodological Answer:

- Degradation pathways : Perform photolysis (UV irradiation in aqueous solution) and hydrolysis (pH 3–9 buffers at 25–50°C) studies, analyzed via LC-HRMS to identify transformation products .

- Ecotoxicology : Use OECD Test No. 201 (algae growth inhibition) and 211 (daphnia reproduction). Calculate EC values and compare to regulatory thresholds (e.g., EU REACH PNEC) .

- Modeling : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (log BCF) potential .

Methodological Challenges

Q. What statistical models are appropriate for analyzing dose-response data in high-throughput screens?

Methodological Answer:

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

Methodological Answer:

- Process controls : Strictly regulate reaction temperature (±2°C), stoichiometry (±5% excess sulfonyl chloride), and drying (azeotropic removal of HO with toluene) .

- QC protocols : Implement in-process NMR for intermediates and final LC-MS purity checks (>98%). Use DOE (design of experiments) to optimize critical parameters (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.